Cas no 127349-68-2 (magnesium,1-tert-butyl-4-methanidylbenzene,bromide)
magnesium,1-tert-butyl-4-methanidylbenzene,bromide Chemical and Physical Properties
Names and Identifiers
-
- magnesium,1-tert-butyl-4-methanidylbenzene,bromide
- 4-tert-ButylbenzylMagnesiuM broMide
- (4-tert-butylbenzyl)magnesium bromide
- 4-tBuBnMgBr
- 4-tert-Butylbenzylmagnesium bromide 0.25 M in Tetrahydrofuran
- p-tert-butylbenzylmagnesium bromide
-
- MDL: MFCD02260241
- Inchi: InChI=1S/C11H15.BrH.Mg/c1-9-5-7-10(8-6-9)11(2,3)4;;/h5-8H,1H2,2-4H3;1H;/q;;+1/p-1
- InChI Key: YOOOMRNVWKBXLL-UHFFFAOYSA-M
- SMILES: C=C1C=C[C](C=C1)C(C)(C)C.[Br-].[Mg+]
Computed Properties
- Exact Mass: 250.02100
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 0.00000
- LogP: 4.14540
magnesium,1-tert-butyl-4-methanidylbenzene,bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 214220-100ml |
4-tert-Butylbenzylmagnesium bromide 0.25 M in Tetrahydrofuran |
127349-68-2 | 100ml |
£342.00 | 2022-02-28 | ||
| Fluorochem | 214220-250ml |
4-tert-Butylbenzylmagnesium bromide 0.25 M in Tetrahydrofuran |
127349-68-2 | 250ml |
£547.00 | 2022-02-28 | ||
| abcr | AB361533-250 ml |
4-tert-Butylbenzylmagnesium bromide, 0.25M in tetrahydrofuran; . |
127349-68-2 | 250 ml |
€562.70 | 2024-04-19 | ||
| abcr | AB361533-100 ml |
4-tert-Butylbenzylmagnesium bromide, 0.25M in tetrahydrofuran; . |
127349-68-2 | 100ml |
€427.60 | 2022-03-02 | ||
| abcr | AB361533-500 ml |
4-tert-Butylbenzylmagnesium bromide, 0.25M in tetrahydrofuran; . |
127349-68-2 | 500 ml |
€855.80 | 2024-04-19 | ||
| abcr | AB361533-250ml |
4-tert-Butylbenzylmagnesium bromide, 0.25M in tetrahydrofuran; . |
127349-68-2 | 250ml |
€562.70 | 2025-02-13 | ||
| abcr | AB361533-500ml |
4-tert-Butylbenzylmagnesium bromide, 0.25M in tetrahydrofuran; . |
127349-68-2 | 500ml |
€855.80 | 2025-02-13 |
magnesium,1-tert-butyl-4-methanidylbenzene,bromide Suppliers
magnesium,1-tert-butyl-4-methanidylbenzene,bromide Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on magnesium,1-tert-butyl-4-methanidylbenzene,bromide
Comprehensive Overview of Magnesium,1-tert-butyl-4-methanidylbenzene,bromide (CAS No. 127349-68-2)
Magnesium,1-tert-butyl-4-methanidylbenzene,bromide (CAS No. 127349-68-2) is a highly specialized organomagnesium compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in advanced synthetic chemistry. This compound, often referred to as a Grignard reagent derivative, is characterized by the presence of a tert-butyl group and a methanidyl substituent on the benzene ring, which significantly influences its reactivity and stability. Researchers and industrial chemists are increasingly exploring its utility in cross-coupling reactions, polymer synthesis, and pharmaceutical intermediates, making it a subject of intense study in both academic and industrial settings.
The growing interest in sustainable chemistry and green synthesis has further propelled the relevance of Magnesium,1-tert-butyl-4-methanidylbenzene,bromide. As the chemical industry shifts toward environmentally friendly practices, this compound's ability to facilitate atom-efficient reactions and reduce waste generation aligns with global sustainability goals. Moreover, its role in the synthesis of high-performance materials, such as liquid crystals and organic semiconductors, has sparked discussions in forums and research publications. Users frequently search for terms like "Grignard reagent applications 2024" or "organomagnesium compounds in drug discovery", reflecting the compound's intersection with cutting-edge scientific trends.
From a structural perspective, the tert-butyl group in Magnesium,1-tert-butyl-4-methanidylbenzene,bromide provides steric hindrance, which can be leveraged to control reaction selectivity. This feature is particularly valuable in asymmetric synthesis, where precise control over molecular architecture is critical. Additionally, the bromide counterion enhances the compound's solubility in ethereal solvents, a property often queried in search engines as "solubility of Grignard reagents in THF". These attributes make it a versatile tool for chemists working on complex molecule assembly and catalytic systems.
In the context of material science, Magnesium,1-tert-butyl-4-methanidylbenzene,bromide has been investigated for its potential in creating novel polymeric frameworks. Recent studies highlight its use in coordination polymers, which are pivotal for developing advanced sensors and porous materials. Online searches for "organometallic polymers 2024" or "magnesium-based catalysts" often lead to discussions involving this compound, underscoring its interdisciplinary appeal. Furthermore, its compatibility with flow chemistry techniques—a hot topic in process optimization—has been explored to enhance scalability and reproducibility in industrial applications.
Safety and handling of Magnesium,1-tert-butyl-4-methanidylbenzene,bromide are also frequently addressed in user queries, such as "best practices for handling air-sensitive reagents". While the compound is not classified under hazardous categories, its moisture sensitivity necessitates strict inert atmosphere conditions during storage and use. This aligns with broader industry concerns about lab safety protocols and chemical storage innovations, topics that dominate professional chemistry forums and continuing education modules.
Looking ahead, the potential of Magnesium,1-tert-butyl-4-methanidylbenzene,bromide in emerging technologies like battery electrolytes and carbon capture materials is an area of active exploration. As researchers seek answers to queries like "next-generation organomagnesium compounds", this compound's unique combination of stability and reactivity positions it as a candidate for future breakthroughs. Its integration into automated synthesis platforms and AI-driven reaction design further exemplifies its relevance in modern chemistry.
In summary, Magnesium,1-tert-butyl-4-methanidylbenzene,bromide (CAS No. 127349-68-2) represents a fascinating intersection of fundamental research and applied science. Its multifaceted applications—from pharmaceuticals to materials engineering—coupled with its alignment with sustainability trends, ensure its continued prominence in scientific discourse. As innovation accelerates, this compound will likely remain a key player in addressing some of chemistry's most pressing challenges.
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